

Chemical and physical properties of Befiradol hydrochloride

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Befiradol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biradol hydrochloride (also known as NLX-112 and F13640) is a highly selective and potent full agonist for the serotonin 1A (5-HT1A) receptor.[1][2][3][4] Its high efficacy and selectivity have made it a subject of significant interest in neuroscience research and drug development, particularly for its potential therapeutic applications in conditions such as L-DOPA-induced dyskinesia in Parkinson's disease. This technical guide provides a detailed overview of the chemical, physical, and pharmacological properties of **Befiradol hydrochloride**, including experimental protocols and an examination of its signaling pathways.

Chemical and Physical Properties

Befiradol hydrochloride is a white to off-white solid.[5] While a specific melting point is not widely reported in publicly available literature, its other key physicochemical properties are summarized below. The pKa of Befiradol is predicted to be 8.5, indicating it is a weak base.



Property	Value	Reference
Chemical Name	(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanonehydrochloride	N/A
Molecular Formula	C20H23Cl2F2N3O	[4]
Molecular Weight	430.32 g/mol	[6]
CAS Number	2436760-81-3	[4]
Appearance	White to off-white solid	[5]
Solubility	Soluble in DMSO	[7]
pKa (Predicted)	8.5	N/A
Storage	Store at -20°C	[4]

Pharmacological Properties

Befiradol is characterized by its high affinity and exceptional selectivity for the 5-HT1A receptor, exhibiting over 1000-fold greater selectivity for this receptor compared to a wide range of other CNS targets.[1][8]

Binding Affinity

The binding affinity of **Befiradol hydrochloride** for various neurotransmitter receptors has been determined through radioligand binding assays. The data highlights its potent and selective interaction with the 5-HT1A receptor.



Receptor	Radioligand	Ki (nM)	Reference
5-HT1A	[3H]WAY100635	15 ± 3.4	[2][9]
5-HT2A	[3H]ketanserin	>1000	[2]
5-HT6	[3H]LSD	>1000	[2]
Dopamine D2	N/A	>1000	[1]
Dopamine D3	N/A	>1000	[1]
Dopamine D4	N/A	>1000	[1]
α1-Adrenergic	N/A	>1000	[1]

Functional Activity

Befiradol acts as a full agonist at the 5-HT1A receptor, potently stimulating downstream signaling pathways. Its functional activity has been characterized in various in vitro assays.



Assay	Cell Line	Parameter	Value	Reference
G-protein Activation ([35S]GTPyS Binding)	CHO-h5-HT1A	EC50	2.7 nM	N/A
CHO-h5-HT1A	Emax	110% (vs. 8-OH- DPAT)	N/A	
Adenylyl Cyclase Inhibition	CHO-h5-HT1A	EC50	0.4 nM	N/A
CHO-h5-HT1A	Emax	95%	N/A	
ERK1/2 Phosphorylation	CHO-h5-HT1A	EC50	0.1 nM	N/A
CHO-h5-HT1A	Emax	120% (vs. Serotonin)	N/A	
β-Arrestin 2 Recruitment	HEK293	EC50	150 ± 11 nM	[9]
HEK293	Emax	77 ± 1 % (vs. Serotonin)	[9]	

Signaling Pathways

As a 5-HT1A receptor agonist, **Befiradol hydrochloride** modulates intracellular signaling primarily through the activation of Gi/o proteins. This initiates a cascade of events including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.





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Caption: Befiradol-mediated 5-HT1A receptor signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to facilitate replication and further investigation.

Radioligand Binding Assay (for Ki determination)

This protocol is adapted for determining the binding affinity of **Befiradol hydrochloride** for the 5-HT1A receptor using a competitive binding assay with [3H]WAY100635.

Materials:

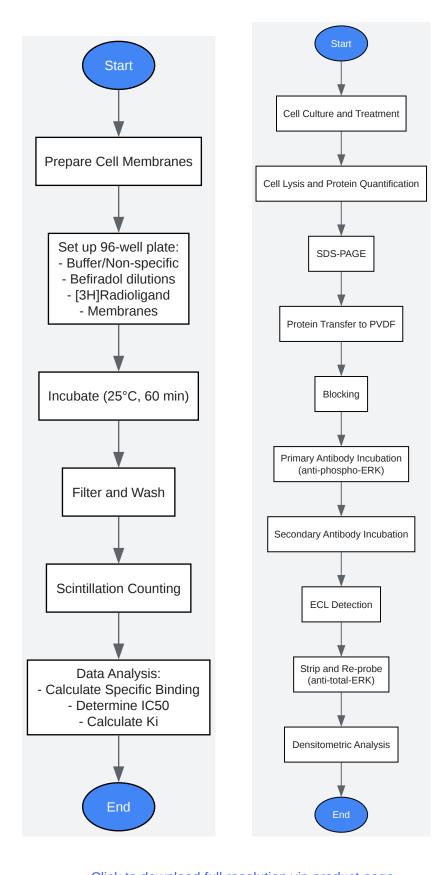
- HEK293 cells stably expressing the human 5-HT1A receptor
- Binding buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA
- [3H]WAY100635 (specific activity ~80 Ci/mmol)
- Befiradol hydrochloride
- Non-specific determinant: 10 μM Serotonin
- 96-well microplates
- Glass fiber filters (GF/B)
- Scintillation cocktail and counter



Procedure:

- Prepare cell membranes from HEK293-h5-HT1A cells by homogenization and centrifugation.
 Resuspend the final membrane pellet in binding buffer.
- Perform a protein concentration assay (e.g., Bradford) to determine the membrane protein concentration.
- In a 96-well plate, add in the following order:
 - 50 μL of binding buffer or non-specific determinant (10 μM Serotonin).
 - \circ 50 µL of various concentrations of **Befiradol hydrochloride** (e.g., 10 pM to 10 µM).
 - \circ 50 µL of [3H]WAY100635 at a final concentration of ~1 nM.
 - 50 μL of cell membrane suspension (typically 10-20 μg of protein).
- Incubate the plate at 25°C for 60 minutes.
- Terminate the incubation by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.
- Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value by non-linear regression analysis of the competition curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
 the concentration of the radioligand and Kd is its dissociation constant.





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